molecular formula C8H9N3OS B8806117 1-Phenyl-2-thiobiuret CAS No. 53555-72-9

1-Phenyl-2-thiobiuret

Cat. No. B8806117
CAS RN: 53555-72-9
M. Wt: 195.24 g/mol
InChI Key: JCUXEEBSEWQOTC-UHFFFAOYSA-N
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Patent
US04229462

Procedure details

As the first step in the reaction, phenyl isocyanate, 119 grams (1 mole) is added in one portion with swirling to a warm solution of 83.73 grams (1.1 mole) of thiourea in 120 milliliters of dry dimethylformamide and the resulting solution heated for three hours. Thereafter, the solution is cooled, a mixture of ice and ice water cautiously added and the vessel scratched to induce crystallization of the desired intermediate N-phenylthioimidodicarbonic diamide. After crystallization starts, additional ice water (to about 1 liter) is added. The crystals which form are then recovered, washed with water and recrystallized from methanol to obtain 127 grams of a N-phenylthioimidodicarbonic diamide intermediate product, m.p. 176°-180° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
83.73 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1(N=C=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH2:10][C:11]([NH2:13])=[S:12].C[N:15](C)[CH:16]=[O:17]>>[C:1]1([NH:10][C:11]([NH:13][C:16]([NH2:15])=[O:17])=[S:12])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=O
Step Two
Name
Quantity
83.73 g
Type
reactant
Smiles
NC(=S)N
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
120 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added in one portion
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution heated for three hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the solution is cooled
ADDITION
Type
ADDITION
Details
cautiously added
CUSTOM
Type
CUSTOM
Details
crystallization of the desired intermediate N-phenylthioimidodicarbonic diamide
CUSTOM
Type
CUSTOM
Details
After crystallization
ADDITION
Type
ADDITION
Details
additional ice water (to about 1 liter) is added
CUSTOM
Type
CUSTOM
Details
The crystals which form are then recovered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(=S)NC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 127 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.